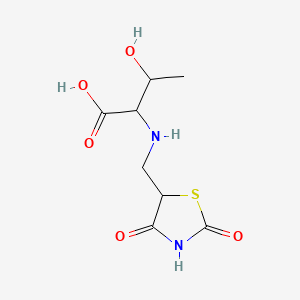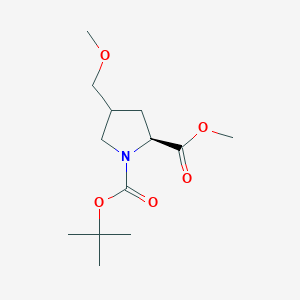![molecular formula C18H15N3O2 B13859544 N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide is a complex organic compound that features a quinoline core substituted with a benzodioxole moiety and an ethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzodioxole boronic acid derivative and a halogenated quinoline.
Formation of the Ethanimidamide Group: The ethanimidamide group can be introduced through a reaction with an appropriate amidine reagent under basic conditions.
Industrial Production Methods
Industrial production of N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline and benzodioxole moieties.
Reduction: Reduced forms of the quinoline and benzodioxole groups.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the quinoline core may intercalate with DNA, disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Investigated for their anticancer activity.
2-(1,3-benzodioxol-5-yl)ethanamine: Used in the synthesis of various bioactive compounds.
Uniqueness
N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide is unique due to its combination of a quinoline core with a benzodioxole moiety and an ethanimidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C18H15N3O2 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide |
InChI |
InChI=1S/C18H15N3O2/c1-11(19)20-14-4-6-16-12(8-14)2-5-15(21-16)13-3-7-17-18(9-13)23-10-22-17/h2-9H,10H2,1H3,(H2,19,20) |
InChI Key |
NZJNHLMEIQZARA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)N=C(C=C2)C3=CC4=C(C=C3)OCO4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)


![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)


![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13859517.png)
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)

![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)

